molecular formula C11H14Cl2O B7866448 3-(3,4-Dichlorophenyl)-3-pentanol

3-(3,4-Dichlorophenyl)-3-pentanol

Cat. No.: B7866448
M. Wt: 233.13 g/mol
InChI Key: ZCMZSKSQVNYXDB-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-pentanol is a useful research compound. Its molecular formula is C11H14Cl2O and its molecular weight is 233.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dichlorophenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMZSKSQVNYXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dichlorophenyl)-3-pentanol, a compound with significant structural and functional properties, has garnered attention in the fields of medicinal chemistry and toxicology. Its biological activity is primarily attributed to its interactions with various biomolecules, influencing cellular processes and potentially exhibiting therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃Cl₂O. The presence of the dichlorophenyl group contributes to its lipophilicity and potential bioactivity.

The biological effects of this compound are hypothesized to involve:

  • Enzyme Inhibition : It may interact with specific enzymes, altering their activity.
  • Receptor Modulation : The compound could bind to receptors, influencing signaling pathways.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity or fluidity.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Effects : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It disrupts cellular membranes and inhibits metabolic processes.
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways.
  • Neurotoxicity : Some investigations suggest that exposure to this compound may lead to neurotoxic effects, impacting neuronal viability and function.

Case Studies

  • A study published in Toxicology Letters evaluated the cytotoxic effects of this compound on human liver cancer cells (HepG2). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM over 48 hours of exposure .
  • Another research article examined the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL respectively .

Data Table: Biological Activity Summary

Activity TypeEffectReference
AntimicrobialEffective against Staphylococcus aureus
Effective against Escherichia coli
CytotoxicityInduces apoptosis in HepG2 cells
NeurotoxicityReduces neuronal viability

Toxicological Profile

The toxicological assessment of this compound indicates potential hazards:

  • Acute Toxicity : High doses may lead to acute toxicity symptoms such as nausea and dizziness.
  • Chronic Effects : Long-term exposure could result in organ damage or carcinogenic effects as suggested by animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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